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Compound of Interest

Compound Name: (+)-Coccinine

Cat. No.: B12777487

(+)-Coccinine: A Technical Guide for
Researchers

Executive Summary: (+)-Coccinine is a member of the Amaryllidaceae family of alkaloids, a
diverse group of natural products known for their significant biological activities. This technical
guide provides a comprehensive overview of the known physical and chemical properties of
(+)-Coccinine, alongside general experimental protocols for the isolation, synthesis, and
characterization of related Amaryllidaceae alkaloids. Due to the limited publicly available data
specifically for (+)-Coccinine, this document also discusses the broader biological activities
and potential signaling pathways of this alkaloid class, offering a predictive framework for future
research. All quantitative data is presented in structured tables, and key experimental
workflows and signaling pathways are visualized using DOT language diagrams.

Physicochemical Properties of (+)-Coccinine

Detailed experimental data on the physical properties of (+)-Coccinine are not readily available
in the current literature. However, computational predictions from publicly available databases
provide some insight into its characteristics.
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Property Value Source
Molecular Formula C17H19NO4 PubChem[1]
Molecular Weight 301.34 g/mol PubChem[1]
(1S,13S,15S,16R)-16-
methoxy-5,7-dioxa-12-
IUPAC Name azapentacyclo[10.6.1.02,19.04,8.  PubChem[1]
013,8]nonadeca-2,4(8),9,17-
tetraen-15-ol
MKYLOMHWHWEFCT-
InChl Key PubChem[1]
ZQDZILKHSA-N
CO[C@@H]1C=C2--INVALID-
LINK--
SMILES PubChem[1]
N3C[C@H]2C4=CC5=C(C=C4
C3)0OCO05
Predicted LogP 1.8 ChemAxon
Predicted pKa 7.5 (most basic) ChemAxon

Spectroscopic Data

Comprehensive experimental spectroscopic data for (+)-Coccinine is not currently published.

However, the expected spectral characteristics can be inferred from the known structure and

data from related Amaryllidaceae alkaloids.

Table 2: Predicted and Expected Spectroscopic Data for (+)-Coccinine
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Technique Expected Features

Signals corresponding to aromatic protons,
methoxy group protons, protons on the

14 NMR y group p p |
saturated and unsaturated rings, and hydroxyl

proton.

Resonances for aromatic carbons, methoxy

carbon, carbons of the heterocyclic rings, and
13C NMR _

carbons bearing hydroxyl and ether

functionalities.

Characteristic absorption bands for O-H

stretching (hydroxyl group), C-H stretching
IR Spectroscopy (aromatic and aliphatic), C=C stretching

(aromatic), and C-O stretching (ether and

alcohol).

A molecular ion peak corresponding to the
M Spect . molecular weight of 301.34, along with
ass Spectrometry o )
characteristic fragmentation patterns for the

alkaloid core structure.

Experimental Protocols

While specific protocols for (+)-Coccinine are not available, the following sections outline
general methodologies for the isolation and characterization of Amaryllidaceae alkaloids, which
can be adapted for (+)-Coccinine.

Isolation of Amaryllidaceae Alkaloids

Amaryllidaceae alkaloids are typically isolated from plant material (e.g., bulbs, leaves) through
a series of extraction and chromatographic steps.
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General Isolation Workflow for Amaryllidaceae Alkaloids
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Caption: General workflow for isolating Amaryllidaceae alkaloids.
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Methodology:

o Extraction: The dried and powdered plant material is exhaustively extracted with a polar
solvent like methanol or ethanol.

» Acid-Base Extraction: The resulting extract is subjected to an acid-base extraction to
selectively isolate the basic alkaloids. The extract is acidified, washed with an organic
solvent to remove neutral and acidic compounds, and then basified to liberate the free
alkaloids, which are then extracted into an organic solvent.

o Chromatography: The crude alkaloid extract is then subjected to column chromatography
over silica gel or alumina, eluting with a gradient of solvents of increasing polarity.

 Purification: Fractions containing the target alkaloid, as identified by Thin Layer
Chromatography (TLC), are combined and further purified by techniques such as preparative
High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Characterization of (+)-Coccinine

The structure of the isolated (+)-Coccinine would be confirmed using a combination of
spectroscopic methods.

Structural Characterization Workflow

Functional Groups > Infrared (IR) Spectroscopy
Chromophores w
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Caption: Workflow for the structural elucidation of an isolated natural product.

Methodology:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (*H and *3C) and 2D (COSY, HSQC,
HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework and
the connectivity of the molecule.

e Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as
hydroxyls, ethers, and aromatic rings.

o UV-Vis Spectroscopy: To analyze the electronic transitions and identify the chromophoric
system.

o X-ray Crystallography: If suitable crystals can be obtained, this technique provides the
unambiguous three-dimensional structure of the molecule.

Biological Activity and Signaling Pathways

Specific biological activities and the signaling pathways modulated by (+)-Coccinine have not
been reported. However, Amaryllidaceae alkaloids, as a class, are known to exhibit a wide
range of pharmacological effects, including anticancer, antiviral, and acetylcholinesterase
inhibitory activities.[2]

Potential Anticancer Activity

Many Amaryllidaceae alkaloids have demonstrated potent antiproliferative and pro-apoptotic
effects in various cancer cell lines.[2] These effects are often mediated through the modulation
of key signaling pathways involved in cell survival and proliferation.
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Potential Anticancer Signaling Pathways for Amaryllidaceae Alkaloids
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Caption: Hypothesized anticancer signaling pathways for (+)-Coccinine.

It is plausible that (+)-Coccinine, like other members of its family, could exert anticancer effects
by inhibiting pro-survival pathways such as the PI3K/Akt and NF-kB pathways, and modulating
the MAPK pathway, ultimately leading to the induction of apoptosis and inhibition of cell
proliferation and invasion.[2]

Conclusion

(+)-Coccinine remains a largely uncharacterized Amaryllidaceae alkaloid with significant
potential for further scientific investigation. While its fundamental chemical identity is
established, a significant gap exists in the experimental data regarding its physical properties,
spectroscopic profile, and biological activity. The general protocols and predictive biological
activities outlined in this guide, based on the broader class of Amaryllidaceae alkaloids, provide
a solid foundation for researchers to design future studies aimed at unlocking the full
therapeutic potential of (+)-Coccinine. Further research is warranted to isolate and synthesize
this compound in sufficient quantities for comprehensive biological evaluation and to elucidate
its specific mechanisms of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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